2-Hydroxyeupatolide

Inflammation Lung Injury In Vivo Pharmacology

Select 2-Hydroxyeupatolide (2-HE) for robust, reproducible in vivo anti-inflammatory studies. This specific sesquiterpene lactone demonstrates validated efficacy in an LPS-induced mouse model of ARDS, significantly reducing lung pathology and serum cytokines (IL-1β, IL-6, TNF-α) at 30-100 mg/kg. Its distinct hydroxylation and non-cytotoxic profile at functional concentrations differentiate it from analogs like eupatolide, ensuring reliable data in NF-κB pathway research.

Molecular Formula C15H20O4
Molecular Weight 264.32 g/mol
Cat. No. B12434043
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Hydroxyeupatolide
Molecular FormulaC15H20O4
Molecular Weight264.32 g/mol
Structural Identifiers
SMILESCC1=CC2C(C(CC(=CC(C1)O)C)O)C(=C)C(=O)O2
InChIInChI=1S/C15H20O4/c1-8-4-11(16)5-9(2)7-13-14(12(17)6-8)10(3)15(18)19-13/h4,7,11-14,16-17H,3,5-6H2,1-2H3
InChIKeyFGJATCOCAOQTBA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Hydroxyeupatolide: A Sesquiterpene Lactone with Validated Anti-Inflammatory Activity for Pharmaceutical Research Procurement


2-Hydroxyeupatolide (2-HE) is a naturally occurring sesquiterpene lactone isolated from plants in the genus Eupatorium, which have a long history of use in traditional Chinese medicine for treating various diseases [1]. As a member of the sesquiterpene lactone class, 2-HE has been characterized for its anti-inflammatory properties, specifically its ability to inhibit the nuclear factor-kappa B (NF-κB) signaling pathway, a key regulator of immune and inflammatory processes [1]. The compound is available as a research reagent with a molecular formula of C15H20O4 and a molecular weight of 264.32 g/mol, and is typically supplied as a powder with a purity of ≥98% as determined by HPLC .

Why 2-Hydroxyeupatolide Cannot Be Replaced by Generic Sesquiterpene Lactones: A Guide for Informed Procurement


Scientific and industrial users should not consider 2-Hydroxyeupatolide (2-HE) to be a freely interchangeable substitute for other sesquiterpene lactones, such as eupatolide or parthenolide, due to critical differences in their biological activity profiles, target engagement, and available in vivo validation. While these compounds share a common core structure, small variations in their functional groups lead to significant differences in their potency and mechanism of action [1]. For example, 2-HE's specific hydroxylation at the C-2 position distinguishes it from eupatolide and contributes to its unique anti-inflammatory and potential anticancer effects [2]. A direct substitution could compromise experimental reproducibility or lead to misinterpretation of results, especially in studies focused on NF-κB signaling or inflammatory disease models where 2-HE has demonstrated a specific and validated in vivo efficacy profile [1].

Quantitative Evidence for the Scientific Selection of 2-Hydroxyeupatolide: A Comparator-Driven Analysis


2-Hydroxyeupatolide Demonstrates Superior In Vivo Anti-Inflammatory Efficacy Compared to Eupatolide

2-Hydroxyeupatolide (2-HE) has been validated in an in vivo mouse model of LPS-induced acute lung inflammation, demonstrating a clear and quantifiable therapeutic effect. At doses of 30 and 100 mg/kg, 2-HE significantly ameliorated histopathological changes including hyperemia, edema, alveolar wall thickening, and inflammatory cell infiltration in lung tissue [1]. This in vivo efficacy is a key differentiator from its close analog, eupatolide, for which no comparable in vivo anti-inflammatory data has been reported [2]. The study also quantified the inhibition of serum inflammatory cytokines, showing that 2-HE effectively reduced levels of IL-1β, IL-6, and TNF-α in LPS-challenged ICR mice [1]. This provides a higher level of translational confidence for researchers studying complex inflammatory diseases.

Inflammation Lung Injury In Vivo Pharmacology

Comparative NF-κB Inhibitory Potency: 2-Hydroxyeupatolide Shows Distinct Activity Profile from Eupatolide

The mechanism of action for 2-Hydroxyeupatolide (2-HE) involves the inhibition of NF-κB transactivity and the nuclear translocation of NF-κB p65 and p-NF-κB p65 in LPS-stimulated RAW 264.7 macrophages [1]. While eupatolide also inhibits NF-κB activation with a reported IC50 of 1.54 μM in a similar assay [2], 2-HE's activity profile is distinct. The study on 2-HE does not report a specific IC50 value for NF-κB inhibition, instead emphasizing a broader in vitro and in vivo validation of its anti-inflammatory effects, including the reduction of NO production and cytokine secretion [1]. This highlights that 2-HE's value proposition is not solely based on a single target's potency, but on a more comprehensive and validated biological activity profile.

NF-κB Signaling Inflammation Molecular Pharmacology

Divergent Cytotoxicity Profiles: 2-Hydroxyeupatolide Exhibits Lower Direct Cytotoxicity Compared to Eupatolide

A key differentiation point between 2-Hydroxyeupatolide (2-HE) and its analog eupatolide is their cytotoxic profile. 2-HE was shown to be non-cytotoxic to RAW 264.7 macrophages at concentrations up to 25 μM, as determined by an MTT assay [1]. This allows for the study of its anti-inflammatory effects without the confounding factor of direct cell death. In contrast, eupatolide exhibits potent cytotoxicity against a range of cancer cell lines, with reported IC50 values ranging from 1.57 to 22.58 μM . While 2-HE has been noted to interfere with cell proliferation and induce apoptosis in cancer cells , its activity appears more nuanced. This difference suggests 2-HE may be a more suitable candidate for research focused on non-cytotoxic anti-inflammatory mechanisms.

Cytotoxicity Cell Viability Cancer Research

2-Hydroxyeupatolide's Specific Anti-Inflammatory Effects on Cytokine Production Quantified In Vitro

2-Hydroxyeupatolide (2-HE) exhibits a potent and concentration-dependent inhibition of key pro-inflammatory cytokines. In LPS-stimulated RAW 264.7 macrophages, treatment with 25 μM 2-HE completely suppressed the production of IL-6 [1]. The compound also significantly reduced the secretion of TNF-α and IL-1β in a concentration-dependent manner across a range of 1-25 μM [1]. This specific and quantifiable reduction in cytokine levels is a central part of its anti-inflammatory mechanism. While eupatolide is known to inhibit NF-κB and downstream NO/TNF-α production with IC50 values in the 2 μM range [2], the study on 2-HE provides a more detailed picture of its effects on multiple cytokines and demonstrates a near-complete suppression of IL-6 at the highest tested concentration.

Cytokine Inhibition TNF-α IL-6 IL-1β

Chemical Purity and Analytical Specification: 2-Hydroxyeupatolide Delivers Reproducible Results

For scientific procurement, the purity and analytical characterization of a compound are critical for ensuring experimental reproducibility. 2-Hydroxyeupatolide is commercially available from multiple vendors with a guaranteed purity of ≥98% as determined by HPLC [1][2]. This high level of purity is a standard benchmark for research-grade sesquiterpene lactones and ensures that observed biological effects are attributable to the compound itself, rather than impurities. The availability of HPLC ≥98% pure 2-HE reduces experimental variability and enhances the reliability of comparative studies.

Analytical Chemistry Quality Control Reproducibility

Recommended Research Applications for 2-Hydroxyeupatolide Based on Quantitative Evidence


In Vivo Studies of Acute Inflammatory Lung Injury

For researchers investigating acute lung inflammation or acute respiratory distress syndrome (ARDS), 2-Hydroxyeupatolide (2-HE) provides a validated in vivo tool. The compound has demonstrated efficacy in an LPS-induced ICR mouse model, significantly ameliorating lung tissue pathology (hyperemia, edema, alveolar wall thickening, inflammatory cell infiltration) and reducing serum pro-inflammatory cytokines (IL-1β, IL-6, TNF-α) at doses of 30 and 100 mg/kg [1]. This in vivo validation is a key advantage over close analogs like eupatolide, for which such data is lacking [2].

In Vitro Mechanistic Studies of NF-κB-Mediated Inflammation

2-Hydroxyeupatolide is an excellent tool for dissecting the NF-κB signaling pathway in vitro. Its well-characterized mechanism involves inhibiting NF-κB transactivity and the nuclear translocation of NF-κB p65 and p-NF-κB p65 in LPS-stimulated RAW 264.7 macrophages [1]. Unlike eupatolide, which has a reported IC50 of 1.54 μM for NF-κB activation [2], 2-HE's activity is defined by a broader suppression of downstream inflammatory mediators, including a near-complete block of IL-6 production at 25 μM [1]. This makes it ideal for experiments where a robust and well-documented inhibition of the pathway is required.

Comparative Pharmacology Studies of Sesquiterpene Lactones

Given its distinct profile, 2-Hydroxyeupatolide serves as a valuable comparator in studies aiming to elucidate the structure-activity relationships (SAR) of sesquiterpene lactones. Its lack of cytotoxicity at 25 μM in RAW 264.7 cells contrasts sharply with eupatolide's potent cytotoxicity (IC50 1.57-22.58 μM) against various cancer cell lines [1][2]. This allows researchers to compare the anti-inflammatory and cytotoxic mechanisms of these closely related compounds side-by-side, potentially isolating the structural features responsible for each activity.

Cytokine and Chemokine Profiling in Macrophage Biology

For studies focused on the regulation of cytokine production in macrophages, 2-HE offers a potent and well-documented inhibitory effect. The compound has been shown to reduce the secretion of TNF-α, IL-1β, and IL-6 in a concentration-dependent manner, with a complete suppression of IL-6 at 25 μM [1]. This makes it a useful positive control or tool compound for investigating pathways that control the expression of these key inflammatory mediators, particularly in the context of LPS stimulation [1].

Technical Documentation Hub

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